D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate
Description
D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate (CAS: 6341-07-7) is a chemically modified derivative of D-fructose. The compound features two key modifications:
- Hydrazone Formation: The keto group of D-fructose reacts with 2,4-dinitrophenylhydrazine (DNPH), forming a stable hydrazone linkage. This introduces a chromophoric 2,4-dinitrophenyl group, enhancing UV-vis detectability .
- Acetylation: All hydroxyl groups (positions 1, 3, 4, 5, and 6) are acetylated, improving lipophilicity and stability .
The structure was confirmed via X-ray crystallography in 1983, revealing a planar hydrazone moiety and tetrahedral geometry at the anomeric carbon (C2) . The molecular formula is C22H26N4O14, with a molecular weight of 570.47 g/mol (vs. 390.34 g/mol for non-hydrazone D-fructose pentaacetate) .
Properties
CAS No. |
54538-26-0 |
|---|---|
Molecular Formula |
C22H26N4O14 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5E)-2,3,4,6-tetraacetyloxy-5-[(2,4-dinitrophenyl)hydrazinylidene]hexyl] acetate |
InChI |
InChI=1S/C22H26N4O14/c1-11(27)36-9-18(24-23-17-7-6-16(25(32)33)8-19(17)26(34)35)21(39-14(4)30)22(40-15(5)31)20(38-13(3)29)10-37-12(2)28/h6-8,20-23H,9-10H2,1-5H3/b24-18+/t20-,21-,22-/m1/s1 |
InChI Key |
HHZPYULMSXDKIA-OXNNBMGBSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@@H](/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(C(C(C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate
Detailed Synthetic Procedure
Acetylation of D-Fructose
- Reagents: D-fructose, acetic anhydride, pyridine (or other base solvent)
Procedure:
D-fructose is dissolved in pyridine, and acetic anhydride is added dropwise under stirring at room temperature or slightly elevated temperature. The reaction mixture is allowed to proceed until complete acetylation is confirmed by thin-layer chromatography (TLC) or NMR spectroscopy. The product is then isolated by quenching with water, extraction, and purification, yielding 1,3,4,5,6-penta-O-acetyl-D-fructose.Notes:
The acetylation step is critical as incomplete acetylation leads to impurities in the hydrazone formation step. Reaction conditions such as temperature, time, and molar ratios affect yield and purity.
Formation of the (2,4-dinitrophenyl)hydrazone
- Reagents: 1,3,4,5,6-penta-O-acetyl-D-fructose, 2,4-dinitrophenylhydrazine (2,4-DNP), ethanol or methanol, acid catalyst (optional)
Procedure:
The pentaacetylated fructose is dissolved in a minimum amount of ethanol or methanol, sometimes with gentle heating. A freshly prepared solution of 2,4-DNP reagent (often dissolved in acidic ethanol) is added slowly with stirring. The reaction mixture is cooled in an ice bath to promote crystallization of the hydrazone derivative. The resulting yellow-orange crystals are filtered, washed, and recrystallized from ethanol for purification.-
- Temperature: Room temperature to ice bath cooling for crystallization
- Reaction time: Typically 1-2 hours stirring, followed by cooling
- Molar ratio: Usually equimolar amounts of pentaacetylated fructose and 2,4-DNP
Outcome:
The hydrazone derivative forms as well-defined crystals, useful for analytical characterization such as melting point determination, IR, and NMR spectroscopy.
Representative Experimental Data
| Step | Reagents/Conditions | Observations | Yield (%) | Notes |
|---|---|---|---|---|
| Acetylation | D-fructose, Ac2O, Pyridine, RT, 4 h | Clear solution, TLC shows full acetylation | 85-90% | Ensure dry conditions to avoid hydrolysis |
| Hydrazone formation | Pentaacetyl fructose + 2,4-DNP in EtOH, ice bath | Yellow-orange crystals formed | 75-85% | Recrystallization improves purity |
Data adapted and generalized from synthesis reports and reagent suppliers.
Analysis of Preparation Methods
Reaction Mechanism Insights
- The acetylation step is a classical nucleophilic acyl substitution where hydroxyl groups on fructose react with acetic anhydride to form acetate esters.
- The hydrazone formation involves nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl of the acetylated fructose, followed by elimination of water to form the hydrazone linkage.
- The presence of acetyl groups increases the hydrophobicity and crystallinity of the final hydrazone, facilitating purification.
Isomer Formation and Purity Considerations
- Studies indicate the formation of E and Z geometric isomers of the hydrazone derivative, which can be separated and characterized by NMR and X-ray crystallography.
- Purity is enhanced by recrystallization from ethanol, and melting points serve as a fingerprint for compound identification.
- The reaction conditions, especially temperature and solvent choice, influence isomer ratios and yield.
Research Outcomes and Characterization
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
Characteristic hydrazone N–N and C=N stretching bands appear in the 1500–1600 cm⁻¹ region. Acetyl C=O stretches are observed near 1750 cm⁻¹.Nuclear Magnetic Resonance (NMR):
Proton NMR confirms acetylation by the presence of methyl signals (~2 ppm) and hydrazone formation by shifts in the anomeric and hydrazone protons.X-ray Crystallography:
Confirms the molecular geometry and isomeric forms of the hydrazone derivative.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone group, leading to the formation of various oxidation products.
Reduction: The hydrazone group can be reduced to form the corresponding amine derivative.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the hydrazone group.
Reduction Products: Amine derivatives of the original compound.
Substitution Products: Compounds with different functional groups replacing the acetyl groups.
Scientific Research Applications
Chemistry:
- Used as a reagent in the synthesis of other complex organic molecules.
- Employed in studies of carbohydrate chemistry and hydrazone formation.
Biology:
- Utilized in the study of enzyme-catalyzed reactions involving carbohydrates.
- Serves as a model compound for studying the interactions of sugars with proteins and other biomolecules.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable hydrazone linkages.
- Explored for its potential as a diagnostic reagent in detecting specific biomolecules.
Industry:
- Used in the production of specialized chemicals and reagents for research and development.
- Employed in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism by which D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate exerts its effects involves the formation of stable hydrazone linkages. These linkages can interact with various molecular targets, including enzymes and proteins, leading to changes in their activity and function. The acetyl groups on the fructose molecule can also influence the compound’s solubility and reactivity, affecting its interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Structural Analogues :
- BTB Hydrazone Derivative (): Shares the 2,4-dinitrophenylhydrazone group but differs in the parent ketone (BTB vs. D-fructose). Synthesized via similar DNPH condensation but forms yellow precipitates .
- Formaldehyde-DNPH Adduct (): Used in HPLC to detect carbonyl compounds. Unlike the target compound, it lacks acetylation and is tailored for small-molecule analysis .
Functional Group Analogues: Sivifene (): A pharmacologically active hydrazone with phenolic substituents. Demonstrates medical applications, contrasting with the target compound’s analytical/industrial uses . HYD (iso) (): A corrosion inhibitor with a bulky isopropylphenyl group. Highlights how hydrazone substituents (e.g., aromatic vs. aliphatic) dictate adsorption behavior and efficiency .
Acetylated Derivatives :
- D-Fructose Pentaacetate (): Lacks the hydrazone group, resulting in lower molecular weight and reduced UV activity. Acetylation enhances solubility in organic solvents, a shared trait with the target compound .
Table 2: Physicochemical and Application Differences
| Property | D-Fructose-DNPH Pentaacetate | D-Fructose Pentaacetate | HYD (iso) |
|---|---|---|---|
| Molecular Weight | 570.47 g/mol | 390.34 g/mol | 338.30 g/mol |
| Chromophoric Groups | 2,4-Dinitrophenyl | None | 2,4-Dinitrophenyl |
| Solubility | Lipophilic (due to acetate) | Lipophilic | Moderate in organics |
| Primary Use | Analytical standards | Solubility modifier | Corrosion inhibition |
Biological Activity
D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate is a compound derived from the reaction of D-fructose with 2,4-dinitrophenylhydrazine and subsequent acetylation. This compound has garnered attention due to its potential biological activities, particularly in the context of metabolic processes and its interactions with biological systems.
- Molecular Formula : C₁₂H₁₆N₄O₉
- Molecular Weight : 336.28 g/mol
- Structure : The compound features a hydrazone linkage and multiple acetyl groups which may influence its reactivity and biological interactions.
Metabolic Effects
Research indicates that derivatives of fructose can exhibit significant effects on insulin secretion and glucose metabolism. For instance, the insulinotropic action of various fructose esters has been studied extensively. D-Fructose hydrazones may similarly influence pancreatic islet function through modulation of insulin release mechanisms. A study on related compounds demonstrated that certain sugar esters can activate pancreatic beta-cells directly or through metabolic pathways involving glucose catabolism .
Antioxidant Properties
The antioxidant capacity of hydrazone derivatives has been explored in various studies. Compounds based on the hydrazone scaffold have shown potential as multifunctional inhibitors against amyloid self-assembly, which is relevant in neurodegenerative diseases like Alzheimer's. These compounds exhibit radical scavenging activity comparable to known antioxidants such as resveratrol . This suggests that D-Fructose hydrazones might also possess similar protective effects against oxidative stress.
Structure-Activity Relationship (SAR)
The biological activity of D-Fructose, (2,4-dinitrophenyl)hydrazone can be influenced by its structural components. Variations in substituents on the aromatic rings of hydrazones have been correlated with changes in their biological efficacy. The presence of acetyl groups may enhance lipophilicity and facilitate cellular uptake, thereby affecting the compound's overall activity .
Insulin Secretion Modulation
In experiments assessing insulin secretion in isolated rat pancreatic islets, it was found that certain sugar esters could modulate calcium influx and insulin release dynamics. Although direct studies on D-Fructose hydrazone are lacking, similar compounds have shown that structural modifications can lead to significant changes in metabolic responses .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Question: What are the established synthetic protocols for preparing D-fructose (2,4-dinitrophenyl)hydrazone pentaacetate?
Methodological Answer:
The synthesis typically involves two sequential steps:
Acetylation of D-fructose : Protect hydroxyl groups via peracetylation using acetic anhydride in pyridine or another base, yielding D-fructose pentaacetate (CAS 6341-07-7) .
Hydrazone Formation : React the pentaacetate with 2,4-dinitrophenylhydrazine (2,4-DNPH) under controlled conditions. Evidence from analogous hydrazone syntheses (e.g., BTB keto-derivatives) suggests refluxing in ethanol or DMSO, followed by precipitation in ice water and recrystallization (e.g., ethanol-water) to isolate the product .
Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and optimize stoichiometry to avoid side reactions like over-substitution.
Basic Question: How is this compound characterized structurally and functionally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns. Acetyl protons (~2.0–2.2 ppm) and aromatic protons from the dinitrophenyl group (8.0–9.0 ppm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF verifies molecular weight (e.g., CHNO, exact mass 576.12 g/mol) .
- Infrared Spectroscopy : Identify C=O stretches (1740–1760 cm for acetate esters) and N-H bends (3200–3300 cm) .
Advanced Question: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected peaks in NMR or MS fragmentation patterns) may arise from:
- Tautomerism : The hydrazone group can exhibit keto-enol tautomerism, altering spectral signatures. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d) to stabilize specific forms .
- Impurity Identification : Compare with databases (e.g., NIST Chemistry WebBook) or synthesize authentic standards. X-ray crystallography can resolve ambiguities in solid-state structures .
Basic Question: What are the stability considerations for this compound during storage?
Methodological Answer:
- Moisture Sensitivity : The acetate groups are prone to hydrolysis. Store under anhydrous conditions (desiccator with PO) at –20°C .
- Light Sensitivity : The 2,4-dinitrophenyl group is photolabile. Use amber vials and limit UV exposure .
- Solvent Compatibility : Avoid protic solvents (e.g., water, methanol); use DCM or acetonitrile for solutions .
Advanced Question: How to design kinetic studies for hydrazone formation reactions?
Methodological Answer:
- Reaction Monitoring : Use UV-Vis spectroscopy (λ~350–400 nm for hydrazone chromophores) to track reaction progress .
- Rate Constant Determination : Perform pseudo-first-order experiments with excess 2,4-DNPH. Analyze data using the integrated rate law for second-order reactions .
- Activation Energy : Conduct reactions at multiple temperatures (e.g., 25–60°C) and apply the Arrhenius equation .
Advanced Question: What analytical challenges arise when studying this compound in biological systems?
Methodological Answer:
- Matrix Interference : In serum or cellular assays, endogenous carbonyl compounds (e.g., oxaloacetate) may compete for 2,4-DNPH binding. Use solid-phase extraction (SPE) or HPLC to isolate the target hydrazone .
- Quantitative Limits : Enhance sensitivity via derivatization with fluorescent tags (e.g., dansyl chloride) or LC-MS/MS with multiple reaction monitoring (MRM) .
Basic Question: What are its applications in carbohydrate chemistry research?
Methodological Answer:
- Protecting Group Strategy : The pentaacetate moiety stabilizes fructose during glycosylation reactions.
- Hydrazone as a Tag : The 2,4-dinitrophenyl group enables colorimetric detection in chromatographic separations or enzyme-linked assays (e.g., monitoring glycosidase activity) .
Advanced Question: How to validate its role in enzyme inhibition studies?
Methodological Answer:
- Competitive Binding Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure affinity for target enzymes (e.g., aldolases) .
- Molecular Docking : Model interactions with enzyme active sites (e.g., Schrödinger Suite) guided by crystallographic data of similar hydrazones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
